

Chlorendic Anhydride: A Comprehensive Toxicological Profile for Laboratory Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorendic anhydride, a chlorinated cyclic dicarboxylic acid anhydride, is primarily utilized as a flame retardant and a hardening agent for epoxy resins. Due to its potential for occupational exposure in laboratory and industrial settings, a thorough understanding of its toxicological profile is paramount for ensuring the safety of researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the known toxicological effects of chlorendic anhydride, with a focus on data presentation, experimental methodologies, and visual representations of key processes to facilitate risk assessment and the implementation of appropriate safety protocols. It is important to note that chlorendic anhydride rapidly hydrolyzes to chlorendic acid in the presence of water; therefore, the toxicity of chlorendic acid is also a critical consideration.[1]

Physicochemical Properties

Property	Value	Reference
Chemical Formula	C ₉ H ₂ Cl ₆ O ₃	[2]
Molecular Weight	370.83 g/mol	[2]
Appearance	White crystalline solid	[3]
Melting Point	231-235 °C	[3]
Water Solubility	Reacts with water to form chlorendic acid	[3]

Toxicological Profile Acute Toxicity

Chlorendic anhydride exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.

Table 1: Acute Toxicity of Chlorendic Anhydride

Exposure Route	Species	Test	Value	Reference
Oral	Rat (male)	LD50	2562 mg/kg bw	[1][4]
Oral	Rat (female)	LD ₅₀	2130 mg/kg bw	[1][4]
Oral	Rat	LD ₅₀	2480 mg/kg bw	[5]
Dermal	Rabbit	LD ₅₀	> 3000 mg/kg bw	[5]
Dermal	Rabbit	LD50	10,000 - 20,000 mg/kg bw	[6]
Inhalation (dust)	Rat	LC50 (1-hour)	> 203 mg/L	
Inhalation (vapor)	Rat	LC50	> 5.27 mg/L	

Clinical signs observed after high oral doses include discomfort, inactivity, and irregular respiration.[5]

Irritation and Sensitization

Chlorendic anhydride is an irritant to the skin, eyes, and respiratory tract.[3] It is also considered a skin sensitizer, meaning it can cause an allergic skin reaction upon repeated contact.[4]

Table 2: Irritation and Sensitization Data

Endpoint	Species	Result	Reference
Skin Irritation	Rabbit	Irritant	[1][4]
Eye Irritation	Rabbit	Severe Irritant	[1][4]
Skin Sensitization	Guinea Pig	Negative (for chlorendic acid)	
Skin Sensitization	Human, Animal, in silico	Skin sensitizer (for chlorendic anhydride)	
Respiratory Sensitization	Not specified	Potential sensitizer	

Chronic Toxicity and Carcinogenicity

The primary concern regarding long-term exposure to **chlorendic anhydride** is its carcinogenicity, which is attributed to its hydrolysis product, chlorendic acid.[1] The National Toxicology Program (NTP) has concluded that there is clear evidence of carcinogenicity for chlorendic acid in rats and mice.[1][7] The International Agency for Research on Cancer (IARC) has classified chlorendic acid as Group 2B, possibly carcinogenic to humans.[1]

Long-term feeding studies with chlorendic acid in rodents resulted in increased incidences of tumors in the liver, pancreas, and lungs.[8][9][10]

Table 3: Carcinogenicity of Chlorendic Acid (Oral Exposure)

Species	Sex	Target Organ(s)	Tumor Type	Reference
Rat (F344/N)	Male	Liver, Pancreas, Lung	Neoplastic nodules, Acinar- cell adenomas, Alveolar/bronchio lar adenomas	[8][11]
Rat (F344/N)	Female	Liver	Neoplastic nodules, Hepatocellular carcinomas	[8][11]
Mouse (B6C3F1)	Male	Liver	Hepatocellular adenomas and carcinomas	[8][11]
Mouse (B6C3F1)	Female	Lung, Thyroid	Alveolar/bronchio lar tumors, Follicular-cell adenomas	[11]

Genotoxicity

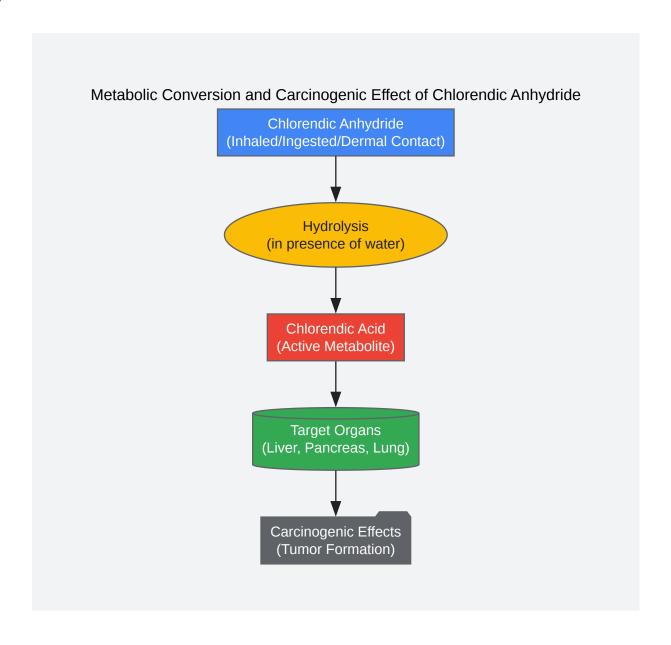
Genotoxicity data for **chlorendic anhydride** itself are largely negative.[1] However, its hydrolysis product, chlorendic acid, has shown some evidence of mutagenic activity in in vitro mammalian cell assays.

Table 4: Genotoxicity Data

Test	System	Metabolic Activation	Result	Reference
Chlorendic Anhydride				
Ames Test	S. typhimurium	With & Without	Negative	[1]
Chlorendic Acid				
Ames Test	S. typhimurium	With & Without	Negative	[11]
Mouse Lymphoma Assay	L5178Y cells	Without	Positive	[5][11]

Reproductive and Developmental Toxicity

There is insufficient data to definitively determine the effects of **chlorendic anhydride** or chlorendic acid on fertility and development. One study on **chlorendic anhydride** in rats showed a No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity at 400 mg/kg bw/day and for maternal toxicity at 100 mg/kg bw/day.[12] Another study reported post-implantation losses at the two highest dose groups.


Table 5: Reproductive and Developmental Toxicity of Chlorendic Anhydride

Study Type	Species	Dosing	NOAEL (Developme ntal)	NOAEL (Maternal)	Reference
Prenatal Development al Toxicity	Rat	Gavage (GD 6-15)	400 mg/kg bw/day	100 mg/kg bw/day	[12]
Fetal Mortality	Mouse	Not specified	> 223 mg/kg bw/day	Not reported	[12]

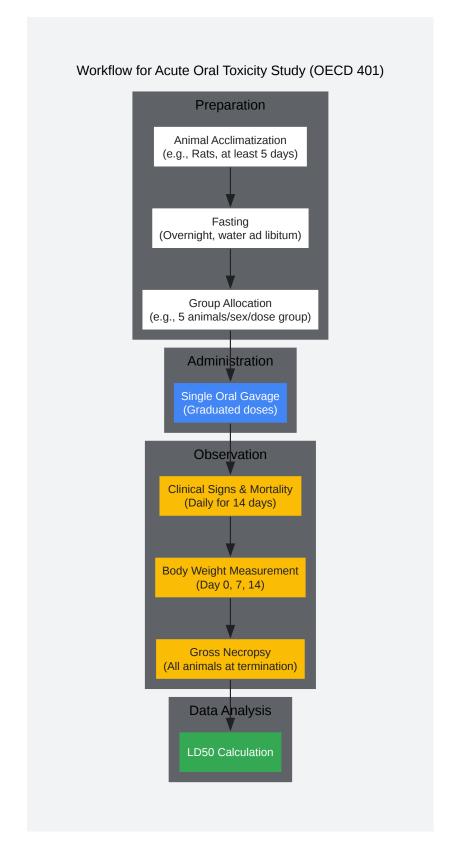
Mechanism of Toxicity

The primary mechanism of toxicity for **chlorendic anhydride** is its rapid hydrolysis to chlorendic acid. The carcinogenicity of chlorendic acid is the most significant long-term health concern, although the precise molecular signaling pathways leading to tumor formation have not been fully elucidated. The available data suggests that chlorendic acid may act as a tumor promoter.

Click to download full resolution via product page

Caption: Metabolic pathway of **chlorendic anhydride** to its carcinogenic metabolite.

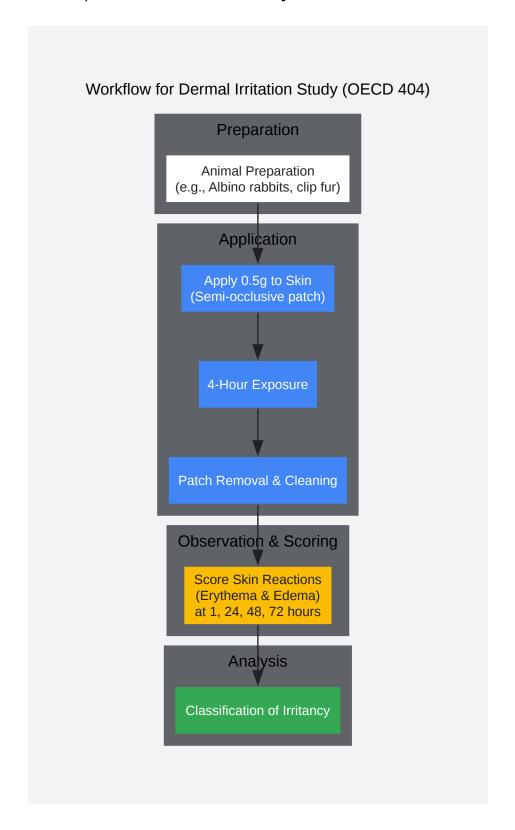
Experimental Protocols



Detailed methodologies for key toxicological assessments are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD) and the National Toxicology Program (NTP).

Acute Oral Toxicity (Based on OECD Guideline 401)

The acute oral toxicity of **chlorendic anhydride** is determined to establish its LD₅₀ value.


Click to download full resolution via product page

Caption: Experimental workflow for an acute oral toxicity study.

Dermal Irritation (Based on OECD Guideline 404)

This test evaluates the potential of **chlorendic anhydride** to cause skin irritation.


Click to download full resolution via product page

Caption: Workflow for a dermal irritation study.

Carcinogenicity Bioassay (Based on NTP TR-304)

This long-term study assesses the carcinogenic potential of chlorendic acid following dietary exposure.

Click to download full resolution via product page

Caption: Workflow for a long-term carcinogenicity bioassay.

Laboratory Safety

Given the toxicological profile of **chlorendic anhydride**, stringent safety measures are essential in a laboratory setting.

- Engineering Controls: Work with **chlorendic anhydride** should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[7]
- Personal Protective Equipment (PPE):
 - Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]
 - Skin Protection: Impervious gloves (e.g., nitrile) and a lab coat or coveralls are required.[1]
 [7]
 - Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is necessary.
- Handling and Storage:
 - Avoid creating dust.[1]
 - Store in a cool, dry, well-ventilated area away from moisture, as it hydrolyzes to chlorendic acid.[7]
 - Keep containers tightly closed.[7]
- First Aid:
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes,
 occasionally lifting the upper and lower eyelids. Get medical attention immediately.[7]
 - Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.[7]
 - Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

 Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Get medical attention immediately.

Conclusion

Chlorendic anhydride presents a moderate hazard profile in the laboratory, with the primary concerns being its irritant properties, potential for skin sensitization, and the carcinogenicity of its hydrolysis product, chlorendic acid. A comprehensive understanding of these risks, coupled with the diligent implementation of the safety protocols outlined in this guide, is crucial for protecting the health and well-being of all laboratory personnel. Researchers and drug development professionals must remain vigilant in their handling practices and adhere to established safety guidelines to minimize exposure and ensure a safe working environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. oecd.org [oecd.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. NTP Toxicology and Carcinogenesis Studies of Chlorendic Acid (CAS No. 115-28-6) in F344/N Rats and B6C3F1 Mice (Feed Studies) PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. daikinchemicals.com [daikinchemicals.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Chlorendic Acid 15th Report on Carcinogens NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Chlorendic Acid Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. oecd.org [oecd.org]
- To cite this document: BenchChem. [Chlorendic Anhydride: A Comprehensive Toxicological Profile for Laboratory Safety]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085838#toxicological-profile-of-chlorendic-anhydride-for-lab-safety]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com